GSK805
Overview
Description
GSK805 is a potent, orally bioavailable retinoid-related orphan receptor gamma t (RORγt) inverse agonist. It is known for its ability to inhibit the differentiation and function of T helper 17 (Th17) cells, which are involved in autoimmune responses . This compound has shown promise in the research of immune-related diseases due to its central nervous system penetrant properties .
Mechanism of Action
Target of Action
The primary target of GSK805 is the retinoid-related orphan receptor gamma t (RORγt) . RORγt is a nuclear hormone receptor transcription factor that controls the development and function of Th17 cells .
Mode of Action
This compound interacts with the putative ligand binding domain of RORγt without exerting significant effects on DNA binding . It acts as an inverse agonist, inhibiting the function of Th17 cells .
Biochemical Pathways
This compound inhibits the differentiation of Th17 cells, a subset of T cells that play a crucial role in autoimmune diseases . By inhibiting RORγt, this compound suppresses the production of interleukin-17 (IL-17), a key cytokine produced by Th17 cells .
Result of Action
The inhibition of RORγt by this compound leads to a decrease in the production of IL-17 . This results in the suppression of Th17 cell responses, which can ameliorate the severity of diseases mediated by these cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound has shown effectiveness in both in vitro and in vivo settings .
Biochemical Analysis
Biochemical Properties
ROR gamma-t-IN-1 has been shown to bind to RORγt with high affinity and reversibility . It inhibits the recruitment of steroid receptor coactivator-1 to RORγt, thereby modulating the transcriptional activity of human and mouse RORγt . This interaction is crucial for the regulation of Th17 cell differentiation, particularly through the engagement of de novo lipid biosynthesis .
Cellular Effects
ROR gamma-t-IN-1 has significant effects on various types of cells and cellular processes. It suppresses IL-17 production in Jurkat cells, which overexpress human RORγt . This suggests that ROR gamma-t-IN-1 can influence cell function by modulating cell signaling pathways and gene expression related to inflammation and immune response.
Molecular Mechanism
ROR gamma-t-IN-1 exerts its effects at the molecular level through binding interactions with RORγt. It inhibits the transcriptional activity of RORγt, leading to a decrease in the production of inflammatory cytokines . This mechanism of action involves changes in gene expression and potentially enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ROR gamma-t-IN-1 have been observed to change over time. For instance, in a study of experimental autoimmune neuritis, ROR gamma-t-IN-1 treatment reduced neurological deficits and inflammatory cell infiltration over time .
Dosage Effects in Animal Models
In animal models, the effects of ROR gamma-t-IN-1 vary with different dosages. For example, in a study of sub-acute and chronic cigarette smoke-induced COPD, intranasal delivery of ROR gamma-t-IN-1 demonstrated a dose-dependent inhibition of lung inflammation, emphysema, and IL-17 immunoreactivity .
Metabolic Pathways
ROR gamma-t-IN-1 is involved in the metabolic pathways of Th17 cell differentiation, particularly through the engagement of de novo lipid biosynthesis . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
As an inverse agonist of RORγt, it is likely to be found in the nucleus where RORγt exerts its transcriptional activity . The effects of ROR gamma-t-IN-1 on the activity or function of RORγt may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
The synthesis of GSK805 involves several steps, starting with the preparation of the biaryl-amide core structure. The synthetic route typically includes the following steps:
Formation of the biaryl core: This involves coupling reactions such as Suzuki or Stille coupling to form the biaryl structure.
Introduction of functional groups: Various functional groups, including chloro, trifluoromethoxy, and ethylsulfonyl groups, are introduced through substitution reactions.
Final assembly: The final step involves the formation of the amide bond to complete the synthesis of this compound.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
GSK805 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethoxy positions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups.
Scientific Research Applications
GSK805 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
GSK805 is unique among RORγt inhibitors due to its high potency and oral bioavailability. Similar compounds include:
SR3335: Another RORγt inverse agonist with similar inhibitory effects on Th17 cells.
Methyl-3β-hydroxycholenate: A compound with RORγt inhibitory properties but different chemical structure.
XY077: A RORγt inverse agonist with comparable efficacy in inhibiting Th17 cell differentiation.
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties, making this compound a valuable tool for specific research applications.
Biological Activity
GSK805 is a small molecule inhibitor specifically targeting the nuclear receptor RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the differentiation and function of T helper 17 (Th17) cells. These cells are implicated in various autoimmune diseases and inflammatory conditions due to their production of pro-inflammatory cytokines, particularly IL-17A and IL-22. This article examines the biological activity of this compound, focusing on its effects on immune responses, particularly in the context of intestinal inflammation and autoimmune diseases.
This compound functions by inhibiting RORγt-mediated transcription, leading to a reduction in Th17 cell differentiation and function. It selectively affects the production of IL-17A and IL-22 while sparing Th1 and Th2 cell responses, which is critical for maintaining a balanced immune response.
Key Findings on Biological Activity
- Inhibition of Th17 Cells : this compound has been shown to significantly reduce the frequency of IL-17A-producing Th17 cells in various models of inflammation, including murine models of colitis and Crohn’s disease. In studies involving Rag1−/− mice, this compound treatment resulted in decreased levels of IL-17A and IL-22 in the colon lamina propria without affecting the number of innate lymphoid cells (ILC3) producing these cytokines .
- Impact on Intestinal Inflammation : In models simulating intestinal inflammation, this compound administration led to reduced histological signs of inflammation, decreased fecal lipocalin-2 levels, and improved colon length compared to control groups. These findings suggest a therapeutic potential for this compound in managing inflammatory bowel diseases (IBD) by modulating Th17 responses .
- Effects on Cytokine Production : this compound treatment has been associated with decreased production of Th17-related cytokines while promoting regulatory T cell (Treg) responses, indicated by increased FOXP3 expression and IL-10 production in stimulated peripheral blood mononuclear cells (PBMCs) from Crohn’s disease patients .
Study 1: Murine Model of Colitis
In a study using Rag1−/− mice subjected to colitis models, this compound was administered at a dose of 10 mg/kg/day for two weeks. Results showed:
- Reduction in IL-17A+ Th17 Cells : A significant decrease in the frequency of colonic IL-17A+ T cells was observed.
- Histological Improvement : Mice treated with this compound exhibited less colon shortening and reduced inflammatory cell infiltration compared to controls.
Study 2: Pediatric Crohn's Disease
In vitro studies involving PBMCs from pediatric patients with Crohn's disease demonstrated that this compound effectively reduced the frequency of CD4+ T cells producing IL-17A and IL-22. This suggests that this compound may provide therapeutic benefits for pediatric populations suffering from IBD by selectively targeting pathogenic Th17 responses while preserving other immune functions .
Research Findings Summary
Study Focus | Key Findings |
---|---|
Murine Colitis Model | Reduced IL-17A+ T cells; improved colon length; less inflammation |
Pediatric Crohn's Disease | Decreased IL-17A and IL-22 production from PBMCs |
Cytokine Profile | Increased FOXP3 expression; elevated IL-10 production |
Properties
IUPAC Name |
N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-ethylsulfonylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F3NO4S/c1-2-34(31,32)16-9-7-14(8-10-16)11-21(30)29-15-12-18(24)22(19(25)13-15)17-5-3-4-6-20(17)33-23(26,27)28/h3-10,12-13H,2,11H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEICQMBWAQAIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.